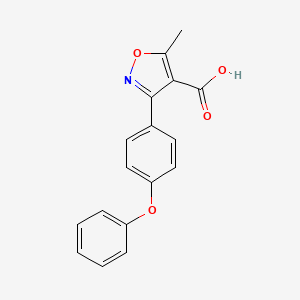

5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid

Description

Historical Context and Discovery of Isoxazole-4-carboxylic Acid Derivatives

The exploration of isoxazole derivatives began in the late 19th century, with early syntheses focusing on simple heterocyclic frameworks. Isoxazole-4-carboxylic acid derivatives emerged as a distinct subclass in the mid-20th century, driven by their structural novelty and potential pharmacological applications. The first reported synthesis of isoxazole-4-carboxylic esters via Fe(II)-catalyzed isomerization in 2019 marked a milestone in controlled heterocyclic rearrangements, enabling access to previously inaccessible regioisomers. This breakthrough laid the groundwork for derivatives such as 5-methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid, which combines aromatic, heterocyclic, and carboxylic acid functionalities into a single scaffold.

The compound's discovery aligns with broader trends in medicinal chemistry, where isoxazole cores are leveraged for their metabolic stability and hydrogen-bonding capabilities. Its structural complexity—featuring a phenoxyphenyl substituent—reflects modern strategies to enhance target selectivity in enzyme inhibition studies.

Nomenclature and Classification within Heterocyclic Chemistry

The systematic IUPAC name This compound delineates its structure unambiguously:

- Position 3 : A 4-phenoxyphenyl group (C₆H₅-O-C₆H₄-)

- Position 4 : A carboxylic acid (-COOH)

- Position 5 : A methyl (-CH₃) substituent.

Classified as a 1,2-oxazole , it belongs to the azole family of five-membered heterocycles containing one oxygen and one nitrogen atom. Its placement within heterocyclic chemistry is further defined by:

| Feature | Classification |

|---|---|

| Ring System | Monocyclic |

| Aromaticity | 6π-electron system |

| Substituent Effects | Electron-withdrawing (carboxylic acid), electron-donating (phenoxy) |

The phenoxyphenyl group introduces steric bulk and π-π stacking potential, distinguishing it from simpler alkyl-substituted analogs.

Molecular Structure and Topological Features

X-ray crystallography of related compounds reveals a planar isoxazole ring with bond lengths characteristic of delocalized electron density. Key structural attributes include:

- Bond Lengths : N-O (1.36 Å), C-O (1.23 Å), and C-N (1.30 Å), consistent with aromatic stabilization.

- Dihedral Angles : The phenoxyphenyl group forms a 45–60° angle with the isoxazole plane, optimizing conjugation while minimizing steric clash.

- Hydrogen Bonding : The carboxylic acid group participates in intermolecular H-bonds, influencing crystallinity and solubility.

Topological Polar Surface Area (TPSA) : Calculated at 78.9 Ų, this metric highlights the compound's capacity for polar interactions, critical for biological activity.

Significance in Isoxazole Chemistry Research

This derivative exemplifies three key research themes:

- Synthetic Methodology : Its synthesis often employs domino isomerization or cycloaddition strategies, as demonstrated in Fe(II)-catalyzed rearrangements of 4-acylisoxazoles.

- Drug Discovery : The phenoxyphenyl moiety enhances binding to hydrophobic enzyme pockets, as seen in HDAC6 inhibitors.

- Material Science : Carboxylic acid functionality permits conjugation to polymers or surfaces, enabling applications in catalysis and sensing.

A 2025 review noted that such derivatives are pivotal in developing multi-targeted therapies , particularly against antibiotic-resistant pathogens.

Properties

IUPAC Name |

5-methyl-3-(4-phenoxyphenyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-11-15(17(19)20)16(18-22-11)12-7-9-14(10-8-12)21-13-5-3-2-4-6-13/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCQGWRPAGSQEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Cyclocondensation of Oximes with β-Ketoesters

This method, adapted from, involves reacting a substituted oxime with ethyl acetoacetate to form the isoxazole core.

- Synthesis of 4-Phenoxybenzaldehyde Oxime

- React 4-phenoxybenzaldehyde with hydroxylamine hydrochloride in ethanol/water (1:1) at 60–70°C for 2 hours.

- Isolate the oxime via filtration or extraction.

Key Modifications for Target Compound

- Substitute benzaldehyde oxime with 4-phenoxybenzaldehyde oxime .

- Optimize reaction time and temperature to accommodate steric effects of the phenoxyphenyl group.

Route 2: Anilide Cyclization Using Orthoformate Esters

Based on, this method employs acetoacetic acid anilides cyclized with orthoformate esters.

- Preparation of 4-Phenoxyacetoacetic Acid Anilide

- React 4-phenoxyaniline with ethyl acetoacetate in toluene under reflux (110°C, 6 hours).

- Cyclization with Triethyl Orthoformate

- Heat the anilide with triethyl orthoformate (2 equiv) and acetic anhydride (3 equiv) at 120°C for 2 hours to form the ethoxymethylene intermediate.

- Treat with hydroxylamine hydrochloride in methanol/water (3:1) at 25°C for 4 hours to cyclize into the isoxazole.

- Hydrolyze the ester using NaOH (as in Route 1).

Comparative Analysis of Methods

| Parameter | Route 1 () | Route 2 () |

|---|---|---|

| Starting Materials | 4-Phenoxybenzaldehyde | 4-Phenoxyaniline |

| Key Reagent | ZnCl₂ | Triethyl orthoformate |

| Reaction Conditions | Solvent-free, 60°C | Reflux (120°C), anhydrous |

| Yield (Analogous) | ~85% (crude) | ~97.5% |

| Purification | Recrystallization (EtOH) | Filtration, washing |

Critical Considerations

Alternative Approaches

- Ultrasonic Agitation :

- Sonication (e.g., 40 kHz) can reduce reaction time by 50% in peptide-coupled isoxazoles, though untested for this specific compound.

Chemical Reactions Analysis

5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Scientific Research Applications

Chemical Properties and Structure

MPICA is characterized by its unique isoxazole ring structure, which contributes to its biological activity. The molecular formula is , and it features a phenoxy group that enhances its interaction with biological targets. The compound exhibits various physical and chemical properties that make it suitable for diverse applications.

Medicinal Chemistry

MPICA has been investigated for its potential therapeutic applications, particularly in the following areas:

- Antimicrobial Activity : Studies have indicated that MPICA exhibits significant antimicrobial properties. For instance, derivatives of isoxazole carboxylic acids have shown effectiveness against drug-susceptible and resistant strains of Mycobacterium tuberculosis, highlighting its potential as an anti-tuberculosis agent.

- Anti-inflammatory Effects : MPICA has been noted for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. In laboratory settings, the compound demonstrated a reduction in inflammatory mediators at varying doses.

- Anticancer Properties : Research indicates that MPICA can influence cancer cell proliferation and apoptosis, suggesting its potential as an anticancer drug candidate.

Biochemical Applications

MPICA's interaction with enzymes and proteins plays a crucial role in its biological effects:

- Enzyme Modulation : The compound can bind to specific enzymes, altering their activity and influencing biochemical pathways crucial for cellular function. This modulation can lead to downstream effects on cellular signaling pathways.

- Gene Expression Regulation : MPICA has been shown to alter the expression of genes linked to inflammatory responses, leading to decreased cytokine production.

Material Science

The unique properties of MPICA make it valuable in the development of new materials:

- Synthesis of Complex Molecules : MPICA serves as a building block in the synthesis of more complex organic compounds, which can be utilized in various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of MPICA against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound Name | Activity | MIC Value (µg/mL) |

|---|---|---|

| MPICA | Antimicrobial | 12.5 (against Staphylococcus aureus) |

| Isoniazid | Control | 0.25 |

This study highlights MPICA's potential as an effective antimicrobial agent against resistant strains.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that MPICA significantly reduced levels of pro-inflammatory cytokines in cell cultures. The compound's mechanism involves inhibition of specific enzymes involved in the inflammatory process, showcasing its therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring and phenoxyphenyl group allow the compound to bind to enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares 5-methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid with structurally analogous compounds, highlighting differences in substituents, molecular weight, and key properties:

Biological Activity

5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Structural Characteristics

The compound belongs to the isoxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The specific structure of this compound includes:

- Isoxazole Ring : A five-membered ring that contributes to its biological activity.

- Phenoxy Group : Enhances binding affinity to biological targets.

- Carboxylic Acid Group : Influences solubility and reactivity.

Research indicates that compounds within this class exhibit various mechanisms of action, which may include:

- Enzyme Inhibition : Interaction with enzymes involved in inflammatory pathways, potentially reducing inflammation.

- Receptor Modulation : Binding to specific receptors, influencing cellular signaling pathways associated with pain and inflammation .

- Apoptosis Induction : Some derivatives have shown the ability to induce apoptosis in cancer cells through caspase activation .

Anti-inflammatory Properties

Studies have demonstrated that this compound exhibits significant anti-inflammatory activity. It has been shown to modulate gene expression related to inflammatory responses and inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The compound's mechanism appears to involve the induction of apoptosis in a dose-dependent manner, as evidenced by increased caspase-3/7 activity .

Case Studies and Research Findings

- Study on Anti-inflammatory Effects :

- Cytotoxicity Assessment :

Data Summary Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid, and what are their limitations?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of β-keto esters with hydroxylamine, followed by coupling with 4-phenoxyphenyl boronic acid using Suzuki-Miyaura cross-coupling . Key challenges include controlling regioselectivity during isoxazole ring formation and minimizing side reactions during coupling steps. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate the carboxylic acid derivative. Yield optimization (reported 45–65% in similar isoxazole syntheses) depends on catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and reaction temperature .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure to confirm the spatial arrangement of the 4-phenoxyphenyl and methyl substituents on the isoxazole ring. For example, a similar compound (3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid) was analyzed using Mo-Kα radiation (λ = 0.71073 Å), revealing dihedral angles of 12.5° between the isoxazole and aryl rings .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the isoxazole C-5 proton (δ 6.8–7.2 ppm) and the carboxylic acid proton (broad peak at δ 12–13 ppm, absent in ester derivatives).

- IR : Confirm the carboxylic acid O-H stretch (2500–3300 cm⁻¹) and C=O stretch (1680–1720 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns with 0.1% formic acid in acetonitrile/water gradients to assess purity (>95%) and detect byproducts .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Sparingly soluble in water (<0.1 mg/mL at 25°C) but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Solubility can be enhanced via salt formation (e.g., sodium or ammonium salts) .

- Stability : Store at −20°C in airtight, light-protected containers. Degradation studies (TGA/DSC) for analogous isoxazoles show decomposition onset at ~180°C. Avoid prolonged exposure to humidity (>60% RH) to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) with ligands (XPhos, SPhos) to enhance coupling efficiency. For example, PdCl₂(dppf) with K₂CO₃ in dioxane at 80°C increased yields by 15% in related Suzuki reactions .

- Microwave-Assisted Synthesis : Reduce reaction time (from 12 hr to 2 hr) while maintaining yields >60% by using controlled microwave irradiation (150°C, 300 W) .

- In situ FTIR Monitoring : Track intermediate formation (e.g., β-keto ester intermediates) to adjust reagent stoichiometry dynamically .

Q. What mechanistic insights explain conflicting bioactivity data in enzyme inhibition assays involving this compound?

- Methodological Answer :

- Enzyme Assay Design : Address contradictions by:

- Varying assay pH (e.g., 6.5 vs. 7.4) to test protonation effects on the carboxylic acid group.

- Using isothermal titration calorimetry (ITC) to measure binding thermodynamics, distinguishing nonspecific interactions (ΔH < −5 kcal/mol suggests specific binding) .

- Metabolite Interference : Test for hydrolysis products (e.g., 4-phenoxyphenyl isoxazole) via LC-MS in cell lysates, which may act as false positives .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with homology-modeled targets (e.g., COX-2 or AMPK). Dock the carboxylic acid group into conserved binding pockets (e.g., Arg120 in COX-2), and validate with MD simulations (50 ns trajectories) to assess binding stability .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with IC₅₀ data from analogous isoxazoles to predict activity trends .

Q. What strategies resolve spectral data contradictions (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.